Zmhox1a Binds Three Discrete Sites Flanking the Shrunken Promoter TATA-Box—a Target Not Shared by Knotted1 or HAT3.1
Zmhox1a was isolated by direct interaction cloning with the 26-bp Shrunken feedback control element, and DNase I footprinting confirmed binding at three specific sites flanking the TATA-box of the Sh promoter [1]. This target is distinct from those of the KNOX class: Knotted1 (KN1) binds the consensus sequence TGACAG(G/C)T [2], while HAT3.1 binds DNA fragments >100 bp without defined sequence specificity in vitro [3]. No equivalent Sh-promoter binding has been reported for Zmhox1b.
| Evidence Dimension | DNA-binding target sites (number and location) |
|---|---|
| Target Compound Data | 3 discrete DNase I-protected sites flanking the Shrunken promoter TATA-box |
| Comparator Or Baseline | KN1: single consensus motif TGACAG(G/C)T; HAT3.1: non-sequence-specific binding to DNA >100 bp |
| Quantified Difference | Zmhox1a targets a specific metabolic promoter element (Sh); KN1/HAT3.1 do not |
| Conditions | DNase I footprinting with recombinant Zmhox1a homeodomain on Sh promoter fragment (EMBO J. 1992); SELEX and EMSA for KN1 (PNAS 2002); in vitro DNA-binding for HAT3.1 (Plant J. 1993) [1][2][3] |
Why This Matters
Procurement of Zmhox1a—rather than KN1 or HAT3.1—is essential for experiments requiring specific interaction with the Shrunken sucrose synthase promoter, a critical regulatory node in maize carbohydrate metabolism.
- [1] Bellmann, R. & Werr, W. Zmhox1a, the product of a novel maize homeobox gene, interacts with the Shrunken 26 bp feedback control element. EMBO J. 11, 3367–3374 (1992). DOI: 10.1002/j.1460-2075.1992.tb05415.x. View Source
- [2] Smith, H. M. S., Boschke, I. & Hake, S. Selective interaction of plant homeodomain proteins mediates high DNA-binding affinity. Proc. Natl. Acad. Sci. USA 99, 9579–9584 (2002). DOI: 10.1073/pnas.092271599. View Source
- [3] Schindler, U., Beckmann, H. & Cashmore, A. R. HAT3.1, a novel Arabidopsis homeodomain protein containing a conserved cysteine-rich region. Plant J. 4, 137–150 (1993). DOI: 10.1046/j.1365-313X.1993.04010137.x. View Source
